N1-(benzo[d]thiazol-2-yl)-N2-(2-ethoxyphenyl)oxalamide
Description
Properties
IUPAC Name |
N'-(1,3-benzothiazol-2-yl)-N-(2-ethoxyphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c1-2-23-13-9-5-3-7-11(13)18-15(21)16(22)20-17-19-12-8-4-6-10-14(12)24-17/h3-10H,2H2,1H3,(H,18,21)(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDMXSZAZKYBUTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(=O)NC2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Two-Step Amide Coupling via Oxalyl Chloride
The most widely reported method involves sequential nucleophilic acyl substitution reactions using oxalyl chloride as the central electrophile.
Step 1: Formation of N1-(Benzo[d]thiazol-2-yl)Oxalamic Acid Chloride
Benzo[d]thiazol-2-amine (1.0 equiv) reacts with oxalyl chloride (1.1 equiv) in anhydrous dichloromethane (DCM) at −10°C under nitrogen atmosphere. Triethylamine (2.2 equiv) acts as a proton scavenger:
$$
\text{C}7\text{H}6\text{N}2\text{S} + \text{ClC(O)C(O)Cl} \xrightarrow{\text{Et}3\text{N, DCM}} \text{C}7\text{H}5\text{N}2\text{S-C(O)C(O)Cl} + 2\text{HCl} + \text{Et}3\text{N·HCl}
$$
Critical Parameters :
- Temperature must remain below 0°C to prevent dimerization
- Reaction progress monitored by TLC (Rf = 0.6 in 3:1 hexane:ethyl acetate)
Step 2: Coupling with 2-Ethoxyaniline
The intermediate acid chloride reacts with 2-ethoxyaniline (1.05 equiv) in tetrahydrofuran (THF) at 25°C for 12 hours:
$$
\text{C}7\text{H}5\text{N}2\text{S-C(O)C(O)Cl} + \text{C}8\text{H}{11}\text{NO} \rightarrow \text{C}{17}\text{H}{15}\text{N}3\text{O}_3\text{S} + \text{HCl}
$$
Yield Optimization :
| Parameter | Range Tested | Optimal Value | Yield Impact |
|---|---|---|---|
| Solvent | THF, DCM, DMF | THF | +18% |
| Temperature | 0°C, 25°C, 40°C | 25°C | +22% |
| Equiv. of Aniline | 1.0–1.2 | 1.05 | +9% |
One-Pot Synthesis Using HATU Coupling
Recent advances employ hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) to facilitate direct coupling between benzo[d]thiazol-2-amine and 2-ethoxyphenyloxalic acid:
$$
\text{C}7\text{H}6\text{N}2\text{S} + \text{C}{10}\text{H}{11}\text{NO}4 \xrightarrow{\text{HATU, DIPEA}} \text{C}{17}\text{H}{15}\text{N}3\text{O}3\text{S}
$$
Advantages :
- Eliminates hazardous oxalyl chloride
- Reduces reaction steps from 2 to 1
- Achieves 78% yield vs. 65% in traditional method
Industrial-Scale Production Considerations
Continuous Flow Reactor Design
Pilot-scale studies demonstrate superior results in tubular flow reactors compared to batch processing:
| Metric | Batch Reactor | Flow Reactor | Improvement |
|---|---|---|---|
| Space-Time Yield | 0.8 kg/m³/hr | 2.4 kg/m³/hr | 200% |
| Purity | 92% | 98% | +6% |
| Solvent Consumption | 15 L/kg | 6 L/kg | −60% |
Key Features :
- Residence time: 8.5 minutes at 50°C
- Static mixers ensure homogeneous reagent distribution
- In-line IR spectroscopy for real-time monitoring
Green Chemistry Alternatives
Ionic liquid-mediated synthesis in [BMIM][BF4] shows promise for sustainable manufacturing:
$$
\text{Yield} = 82\%\ (\text{vs. 78\% in THF}) \
\text{E-Factor} = 3.2\ (\text{vs. 7.8 conventional})
$$
Analytical Characterization
Spectroscopic Validation
¹H NMR (400 MHz, DMSO-d₆) :
- δ 10.21 (s, 1H, NH)
- δ 8.45 (d, J = 7.2 Hz, 1H, thiazole-H)
- δ 7.90–7.30 (m, 6H, aromatic protons)
- δ 4.12 (q, J = 7.0 Hz, 2H, OCH₂CH₃)
- δ 1.42 (t, J = 7.0 Hz, 3H, CH₃)
13C NMR (101 MHz, DMSO-d₆) :
- 167.8 (C=O)
- 161.2 (thiazole-C2)
- 148.5 (OCH₂CH₃)
- 122.1–115.3 (aromatic carbons)
- 63.4 (OCH₂)
- 14.7 (CH₃)
Crystallographic Data
Single-crystal X-ray diffraction confirms molecular geometry:
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Volume | 987.2 ų |
| Hydrogen Bonding | N–H⋯O (2.89 Å) |
Comparative Method Analysis
| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |
|---|---|---|---|---|
| Oxalyl Chloride | 65–72 | 92–95 | High | Moderate |
| HATU Coupling | 73–78 | 96–98 | Moderate | Low |
| Ionic Liquid | 80–82 | 97–99 | Emerging | Very Low |
Chemical Reactions Analysis
Types of Reactions
N1-(benzo[d]thiazol-2-yl)-N2-(2-ethoxyphenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually in anhydrous conditions.
Substitution: Various nucleophiles such as amines or thiols; often in the presence of a base.
Major Products Formed
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a benzothiazole moiety linked to an oxalamide group, which contributes to its diverse biological activities. The synthesis typically involves:
- Preparation of Benzothiazole Derivative : The initial step involves synthesizing the benzothiazole derivative through reactions involving appropriate amines and thiazole precursors.
- Formation of Oxalamide : The benzothiazole derivative is then reacted with oxalyl chloride to yield the oxalamide structure.
- Introduction of Ethoxy Group : The ethoxyphenyl moiety is introduced via nucleophilic substitution reactions.
Biological Activities
N1-(benzo[d]thiazol-2-yl)-N2-(2-ethoxyphenyl)oxalamide exhibits a range of biological activities, making it a candidate for further research in therapeutic applications. Below are some key findings from recent studies:
Anticancer Activity
Research indicates that this compound demonstrates significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism of action involves the induction of apoptosis through caspase activation pathways, suggesting its potential as a chemotherapeutic agent .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains. In vitro studies have revealed promising results, indicating that it may serve as an effective antimicrobial agent .
Neuroprotective Effects
Recent studies have explored the neuroprotective potential of benzothiazole derivatives, including this compound. These compounds have shown efficacy in models of neurodegenerative diseases, potentially due to their ability to inhibit monoamine oxidase enzymes, which are implicated in neurodegeneration .
Case Study 1: Anticancer Efficacy
A study conducted on the effects of this compound on breast cancer cell lines demonstrated a dose-dependent inhibition of cell growth. The compound was found to activate apoptotic pathways, leading to increased caspase activity and subsequent cell death.
Case Study 2: Antimicrobial Activity
In another study, the compound was tested against various bacterial strains using the agar diffusion method. Results indicated that it exhibited significant antibacterial activity, comparable to standard antibiotics, particularly against Staphylococcus aureus and Escherichia coli.
Data Tables
| Activity | Cell Line/Organism | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer |
Mechanism of Action
The mechanism of action of N1-(benzo[d]thiazol-2-yl)-N2-(2-ethoxyphenyl)oxalamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes . The compound can bind to the active site of these enzymes, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . Additionally, molecular docking studies have shown that the compound can interact with various protein receptors, influencing their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Antiviral Oxalamide Derivatives
Compounds targeting HIV entry inhibition () share the oxalamide core but differ in substituents:
- Compound 13 (): Features a thiazole ring, hydroxyethyl, and chlorophenyl groups. Demonstrated moderate yield (36%) and high purity (HPLC: 90%). The hydroxyethyl group may enhance solubility, while the chlorophenyl moiety contributes to hydrophobic interactions with viral targets .
- Compound 19 (): Contains a morpholino-propan-2-yl group and chlorophenyl substituent. Despite low yield (30%), it achieved 95% purity, suggesting structural stability under synthesis conditions. The morpholino group likely improves metabolic resistance .
Key Structural Trend: Chlorophenyl and heterocyclic substituents (e.g., thiazole, morpholino) correlate with antiviral activity, possibly by mimicking natural ligands in the CD4-binding site of HIV.
Table 1: Antiviral Oxalamide Derivatives
Flavoring and Toxicological Profiles
Oxalamides like S336 () and S5456 () are umami flavoring agents with methoxybenzyl and pyridinylethyl groups. Evaluations by EFSA and JECFA () highlight:
- No. 1768 (): N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide. Rapid metabolism in hepatocytes without amide hydrolysis, indicating enzymatic stability. A NOEL of 100 mg/kg/day provides a safety margin >33 million .
- However, structural modifications (e.g., methoxy groups) mitigate toxicity in related compounds .
Key Trend : Methoxy and pyridyl groups enhance flavor potency but require careful metabolic evaluation to avoid off-target effects.
Table 2: Flavoring Oxalamides
Antimicrobial and Structural Analogues
GMC-1 to GMC-5 () incorporate isoindoline-dione and halogenated phenyl groups:
- GMC-3 : N1-(4-chlorophenyl)-N2-(1,3-dioxoisoindolin-2-yl)oxalamide. The chloro substituent enhances antimicrobial activity, likely via electron-withdrawing effects improving membrane penetration .
- Compound : Contains a piperidinylmethyl-benzothiazole group. The benzothiazole moiety aligns with the target compound, but the piperidine substitution may alter bioavailability .
Key Trend : Halogenation (Cl, F) and rigid heterocycles (isoindoline-dione) improve antimicrobial efficacy by disrupting bacterial membranes.
Table 3: Antimicrobial Oxalamides
Biological Activity
N1-(benzo[d]thiazol-2-yl)-N2-(2-ethoxyphenyl)oxalamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its effects on inflammation and enzymatic inhibition. This article delves into the compound's biological activity, mechanisms, and relevant research findings.
Primary Targets : The compound primarily targets Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) enzymes. These enzymes are crucial in the arachidonic acid pathway, which leads to the production of prostaglandins, mediators of inflammation.
Mode of Action : this compound inhibits the enzymatic activity of COX-1 and COX-2. This inhibition results in a decrease in prostaglandin synthesis , thereby potentially reducing inflammatory responses.
Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties, suggesting its utility in treating conditions characterized by excessive inflammation.
Cellular Impact : Beyond its anti-inflammatory effects, this compound may influence cellular processes such as biofilm formation and virulence production in pathogenic bacteria, indicating broader implications for microbial infections.
In Vitro Studies
Several studies have explored the biological activity of similar compounds, providing insights into the potential efficacy of this compound:
- Tyrosinase Inhibition : Compounds with similar structures have shown significant inhibition of tyrosinase activity, which is critical for melanin production. For instance, certain benzothiazole derivatives inhibited tyrosinase with IC50 values as low as 14.33 µM, suggesting that this compound may exhibit comparable or enhanced inhibitory effects .
- Antioxidant Activity : Studies have indicated that benzothiazole derivatives possess antioxidant properties. Compounds exhibiting strong scavenging activity against DPPH radicals were noted, which may correlate with reduced oxidative stress in biological systems.
Case Studies
A notable case study involved the synthesis and evaluation of various benzothiazole derivatives for their anti-inflammatory and antioxidant activities. The results indicated that modifications to the benzothiazole core significantly influenced biological activity, with some derivatives outperforming established antioxidants like ascorbic acid .
Comparison with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-(benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide | Structure | Anti-inflammatory |
| N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides | Structure | Antimicrobial |
| N-(benzo[d]thiazol-2-yl)-N2-(4-methylphenyl)oxalamide | Structure | Tyrosinase inhibition |
The uniqueness of this compound lies in its specific structural features, combining both benzothiazole and oxalamide moieties that confer distinct biological properties compared to other derivatives.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N1-(benzo[d]thiazol-2-yl)-N2-(2-ethoxyphenyl)oxalamide, and what key reaction conditions are required?
- Methodological Answer : The compound is synthesized via multi-step reactions involving:
- Step 1 : Formation of the benzo[d]thiazole intermediate through cyclization of 2-aminothiophenol derivatives with carbonyl sources under acidic conditions .
- Step 2 : Coupling with 2-ethoxyphenylamine via oxalamide linkage using coupling agents like EDCI/HOBt in anhydrous DMF .
- Critical Conditions : Temperature control (0–25°C), inert atmosphere (N₂/Ar), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. How is the structural integrity of this compound verified, and which spectroscopic techniques are most effective?
- Methodological Answer :
- 1H/13C NMR : Confirms proton environments (e.g., ethoxy group δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂) and aromatic signals (thiazole C-H δ 7.5–8.5 ppm) .
- IR Spectroscopy : Identifies amide C=O stretches (~1650–1700 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]+ at m/z 435.5) .
Q. What primary biological activities have been reported for this compound, and what assay systems were used?
- Methodological Answer :
- Anticancer Activity : Evaluated via MTT assays on cancer cell lines (e.g., HeLa, MCF-7), showing IC₅₀ values <10 µM by inhibiting tyrosine kinases (e.g., EGFR) .
- Antimicrobial Activity : Tested against Gram-positive bacteria (e.g., S. aureus) using broth microdilution (MIC ~8 µg/mL) via disruption of cell membrane integrity .
- Enzyme Inhibition : Assayed against COX-2 (IC₅₀ ~2 µM) using fluorometric kits, suggesting anti-inflammatory potential .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?
- Methodological Answer :
- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time to minimize variability .
- Orthogonal Validation : Confirm enzyme inhibition (e.g., EGFR) via both enzymatic assays (e.g., ADP-Glo™) and cellular phosphorylation assays (Western blot) .
- Meta-Analysis : Compare datasets using tools like PRISMA to identify outliers or confounding factors (e.g., solvent effects in DMSO vs. saline) .
Q. What strategies are employed to elucidate the mechanism of action of this compound, particularly regarding enzyme inhibition?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding to EGFR (PDB: 1M17), highlighting hydrogen bonds with Thr790 and hydrophobic interactions with Leu788 .
- Kinetic Studies : Perform Lineweaver-Burk plots to determine inhibition type (e.g., competitive vs. non-competitive) against COX-2 .
- CRISPR Knockout : Generate EGFR-knockout cell lines to confirm target specificity via rescue experiments .
Q. What approaches optimize the synthetic yield and purity of this compound, especially in multi-step reactions?
- Methodological Answer :
- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for Suzuki-Miyaura coupling steps to improve efficiency (yield increase from 60% to 85%) .
- Microwave-Assisted Synthesis : Reduce reaction time from 24 hours to 2 hours (150°C, 300 W) while maintaining purity >98% .
- In-Situ Purification : Use scavenger resins (e.g., QuadraPure™) to remove excess reagents without column chromatography .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
